(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-halo ketone or aldehyde. For this specific compound, the synthetic route may involve:
Starting Materials: 3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde, prop-2-en-1-amine, and a thioamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiazolidinones can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the double bond in the thiazolidinone ring can lead to the formation of saturated thiazolidines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazolidines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinones can act as ligands in coordination chemistry and catalysis.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Exhibits antibacterial and antifungal activities.
Anticancer Agents: Potential use in cancer therapy due to their ability to inhibit cell proliferation.
Medicine
Anti-inflammatory Agents: Used in the development of anti-inflammatory drugs.
Antidiabetic Agents: Thiazolidinones are known for their role in managing diabetes by modulating insulin sensitivity.
Industry
Agriculture: Used as pesticides and herbicides.
Pharmaceuticals: Employed in the synthesis of various therapeutic agents.
Mechanism of Action
The mechanism of action of thiazolidinones involves interaction with specific molecular targets such as enzymes or receptors. For example:
Enzyme Inhibition: Inhibits enzymes like cyclooxygenase (COX) in anti-inflammatory applications.
Receptor Modulation: Modulates receptors like peroxisome proliferator-activated receptors (PPARs) in antidiabetic applications.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Exhibits antimicrobial and anticancer activities.
Oxazolidinones: Used as antibiotics.
Uniqueness
The unique structural features of “(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” such as the presence of multiple substituents on the aromatic ring and the thiazolidinone core contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26ClNO4S2 |
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Molecular Weight |
504.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26ClNO4S2/c1-5-9-27-24(28)22(33-25(27)32)15-18-13-20(26)23(21(14-18)29-6-2)31-11-10-30-19-8-7-16(3)17(4)12-19/h5,7-8,12-15H,1,6,9-11H2,2-4H3/b22-15- |
InChI Key |
JWHSFYMHHDQGEH-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)Cl)OCCOC3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)Cl)OCCOC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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